5-CM-H2Dcfda

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

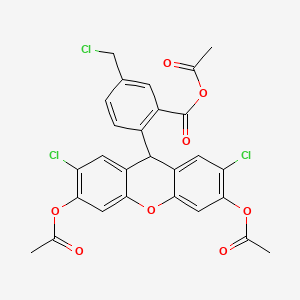

5-CM-H2DCFDA is a member of the class of xanthenes that is the acetic anhydride of dihydrofluorescein diacetate carrying additional chloro substituents at positions 2 and 7 as well as a chloromethyl substituent meta to the anhydride function. It is a member of xanthenes, an acetate ester, an organochlorine compound and an acyclic carboxylic anhydride. It derives from a fluorescein.

Applications De Recherche Scientifique

Oxidative Stress Detection

5-CM-H2DCFDA serves as a critical tool for assessing oxidative stress in cells. Upon entering the cell, the acetate groups are cleaved by esterases, leading to the formation of a non-fluorescent compound that becomes fluorescent when oxidized by ROS. This property allows researchers to quantify oxidative stress levels through fluorescence measurements, making it essential for studies involving cellular responses to oxidative damage.

Case Study: Feline Astrocyte Cell Line

A study demonstrated the efficacy of this compound in detecting oxidative stress in feline astrocytes. When exposed to hydrogen peroxide, an increase in fluorescence was observed, indicating elevated ROS levels. This assay was effective for screening oxidative environments and could be employed in pathogenesis investigations to identify specific ROS involved in cellular damage .

In Vitro Studies on Cellular Responses

The compound has been extensively used in vitro to explore cellular responses under oxidative stress conditions. Its application spans various cell types, including cancer cells and primary cell cultures.

Case Study: Medium-Throughput System

Research utilizing a medium-throughput system highlighted the use of this compound for assessing intracellular ROS levels in enterocytes (IPEC-J2 cells). The study indicated that fluorescence measurements could be influenced by factors such as probe leakage and cellular efflux mechanisms. The findings emphasized the importance of optimizing experimental protocols to enhance sensitivity and specificity when measuring ROS production .

Autophagy Regulation Studies

This compound has been linked to autophagy regulation through its role in detecting superoxide and hydrogen peroxide levels within cells. Autophagy is crucial for maintaining cellular homeostasis and is influenced by oxidative stress.

Case Study: Superoxide and Autophagy

In a study examining the relationship between superoxide generation and autophagy, this compound was employed to measure ROS levels. The results indicated that superoxide plays a significant role in regulating autophagic processes, thereby linking oxidative stress with cellular degradation pathways .

Toxicological Assessments

The compound is also instrumental in toxicological studies, where it helps evaluate the impact of various substances on cellular oxidative stress.

Case Study: Hepatic Cell Toxicity

A study investigating the effects of fungus-derived hydroxyl radicals on hepatic cells used this compound to detect ROS production following exposure to toxic agents. The findings revealed that increased ROS levels correlated with enhanced cell death, underscoring the relevance of oxidative stress in toxicological assessments .

Methodological Innovations

Recent methodological advancements have improved the application of this compound for detecting ROS during different phases of the cell cycle.

Case Study: Cell Cycle Analysis

A modified method was developed to simultaneously monitor ROS generation and cellular responses during the cell cycle using fixed samples stained with this compound. This approach allowed researchers to track changes in oxidative stress across different phases, providing insights into how ROS influences cell cycle dynamics .

Data Summary Table

Propriétés

Numéro CAS |

1219794-09-8 |

|---|---|

Formule moléculaire |

C27H19Cl3O8 |

Poids moléculaire |

577.8 g/mol |

Nom IUPAC |

acetyl 5-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |

InChI |

InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)16-5-4-15(11-28)6-17(16)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |

Clé InChI |

MGBKFIKRHPXEGN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |

SMILES canonique |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CM-H2DCFDA; CMH2DCFDA; CM H2DCFDA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.